molecular formula C26H51NO3 B3026369 N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide CAS No. 175892-44-1

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide

Cat. No. B3026369
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-XRABSZPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide” is also known as N-Octanoyl-L-threo-sphingosine . It is a product in the category of Ceramides . The molecular formula is C26H51NO3 and the molecular weight is 425.69 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(NC(CO)C(O)C=CCCCCCCCCCCCCC)CCCCCCC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 425.69 . More detailed physical and chemical properties might be available from the supplier or in specific databases.

Scientific Research Applications

Synthesis and Enzyme Inhibition

The chemical compound N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide, while not directly mentioned, relates closely to the synthesis of cyclopropene analogues of ceramide, such as N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11). GT11 and its analogues have been synthesized and evaluated for their effects on dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism. These compounds, particularly GT11, showed inhibitory effects on the enzyme, suggesting potential applications in studying sphingolipid metabolism and related diseases Triola, Fabriàs, Casas, & Llebaria, 2003.

Luminescent Properties and Application in White Light Emission

Benzothiazole derivatives, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) and related compounds, have been prepared and studied for their luminescent properties. These compounds exhibit varying emission regions, contributing to white light emission when doped into a polymer matrix. Such studies highlight the potential of structurally similar compounds for developing white-light-emitting devices Lu, Hu, Wang, Guo, & Yang, 2017.

Discovery in Marine Organisms

Compounds structurally similar to N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide have been isolated from marine sources, such as new ceramides from the marine sponge Ircinia fasciculata. These discoveries contribute to the understanding of marine natural products and their potential biological activities Zhang, Ma, Zhang, Su, Ye, Zhang, Yao, & Zeng, 2005.

Role in Flotation Separation Processes

Amide-hydroxamic acid surfactants, related to the structure of N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide, have been investigated for their selectivity in flotation processes, particularly for the separation of scheelite from calcite. This research contributes to the development of more efficient mineral processing techniques Lanqing, Zhao, Zhong, Wang, & Liu, 2016.

Safety And Hazards

Specific safety and hazard information for this compound might not be readily available. It’s always recommended to handle all chemicals with appropriate safety measures. For detailed safety data, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

Ceramides like “N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide” have been studied for their roles in various biological processes. They show promise in the context of oncology and immunology, providing novel therapeutic avenues for malignancies and inflammatory disorders . Further investigation and exploration in this field are warranted.

properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-XRABSZPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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